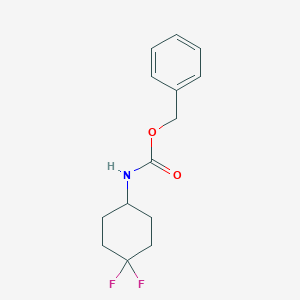

Benzyl (4,4-difluorocyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (4,4-difluorocyclohexyl)carbamate is a chemical compound with the formula C14H17F2NO2 . It contains a total of 45 bonds, including 24 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of Benzyl (4,4-difluorocyclohexyl)carbamate includes a carbamate group, a benzyl group, and a difluorocyclohexyl group . The presence of these groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids . This suggests that Benzyl (4,4-difluorocyclohexyl)carbamate might undergo similar reactions.Wissenschaftliche Forschungsanwendungen

Condensation Reactions

Benzyl carbamate has been used in condensation reactions with glyoxal in polar protic and aprotic solvents . This acid-catalyzed condensation process has led to the discovery of new processes occurring during the cascade condensation of glyoxal with ammonia derivatives . This research has also identified several processes that hinder the formation of caged compounds .

Synthesis of Caged Compounds

The compound has been used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane . This is a challenging process, and the selection of starting ammonia derivatives is very limited . The research into this area is important for developing alternative synthetic routes to these compounds .

Development of High-Energy-Density Materials (HEDMs)

The synthesis of caged nitramines of aza- and oxaazaisowurtzitanes is one of the most actively developing directions in the synthesis of high-energy-density materials (HEDMs) . Benzyl carbamate plays a crucial role in this synthesis process .

Preparation of Fluorinated Benzyl Carbamates

A series of seven fluorinated benzyl carbamates of 4-aminosalicylanilides and unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate have been prepared . These compounds are designed as agents with the expected anticholinesterase and anti-inflammatory activity .

Lipophilicity Determinations

The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates have been investigated . All the discussed derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid were analyzed using reversed-phase high performance liquid chromatography to measure lipophilicity .

Drug Development

One of the major prerequisites for pharmacological screening and drug development is the prediction of absorption, e.g., the transport of a molecule through membranes . Drugs most frequently cross biological barriers by passive transport, which strongly depends on lipophilicity . The lipophilicity of these carbamates plays a crucial role in this process .

Eigenschaften

IUPAC Name |

benzyl N-(4,4-difluorocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMGOPSQEAPSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4,4-difluorocyclohexyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)

![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)

![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)

![3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2383562.png)